molecular formula C11H12F3N B13290138 N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

Cat. No.: B13290138
M. Wt: 215.21 g/mol
InChI Key: SJIZATVZROGYPI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions or amines replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted anilines with various nucleophiles.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The cyclopropylmethyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-(methyl)aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(cyclopropylmethyl)-2-(chloromethyl)aniline: Contains a chloromethyl group instead of a trifluoromethyl group.

    N-(cyclopropylmethyl)-2-(bromomethyl)aniline: Contains a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-4-10(9)15-7-8-5-6-8/h1-4,8,15H,5-7H2

InChI Key

SJIZATVZROGYPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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